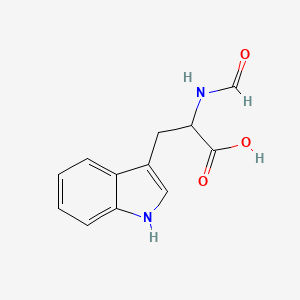

N-Formyl-dl-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Formyl-dl-tryptophan is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunological Applications

Immunomodulation

N-Formyl-dl-tryptophan has been identified as an immunomodulator, influencing immune responses. Its structural similarity to other tryptophan derivatives allows it to interact with immune cells, potentially altering their activity. Research indicates that this compound can enhance the production of cytokines, which are critical for immune signaling .

Detection of Tryptophan Oxidation Products

Recent studies have developed immunological techniques for detecting tryptophan oxidation products, including this compound. These techniques utilize polyclonal antiserum specific to N-formyl-kynurenine (a related compound), demonstrating the ability to detect modified proteins associated with various diseases such as amyotrophic lateral sclerosis and atherosclerosis . This detection method could be pivotal in diagnosing conditions linked to oxidative stress and protein aggregation.

Neurobiological Applications

Role in Neurodegenerative Diseases

this compound's dual role as both an antioxidant and pro-oxidant suggests a complex involvement in neurodegenerative diseases. It may participate in pathways that modulate oxidative stress within neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease . The balance between its antioxidant and pro-oxidant effects is crucial in maintaining neuronal health and could inform treatment strategies.

Cell Biology Applications

Cell Culture and Modification

In cell biology, this compound is utilized for cell culture applications, particularly in modifying cellular environments. Its incorporation into culture media can influence cell metabolism and growth patterns, making it a valuable tool for researchers studying cellular responses under varying conditions .

Table 1: Summary of Case Studies Involving this compound

Análisis De Reacciones Químicas

Oxidation Reactions

N-FT undergoes oxidation primarily at the indole ring. Key pathways include:

Enzymatic Oxidation to N-Formylkynurenine (NFK)

Heme dioxygenases (IDO and TDO) catalyze the insertion of two oxygen atoms into N-FT, forming NFK. This reaction initiates the kynurenine pathway, critical in immune regulation and neurobiology .

Mechanism:

-

Epoxide Formation : O₂ reacts with the indole ring to form a 2,3-epoxide intermediate.

-

Ring Opening : The epoxide undergoes heterolytic cleavage, producing a cyclic amino acetal intermediate (detected via LC-MS at m/z = 221) .

-

NFK Formation : The intermediate rearranges to NFK (m/z = 237) .

| Parameter | Details |

|---|---|

| Enzymes Involved | IDO1, TDO |

| Oxygen Source | Molecular O₂ |

| Key Intermediate | Cyclic amino acetal (m/z = 221) |

| Final Product | NFK (m/z = 237) |

Non-Enzymatic Oxidation

Reactive oxygen species (ROS) like hydrogen peroxide oxidize N-FT to NFK and kynurenine via radical intermediates . Singlet oxygen (¹O₂) directly reacts with the indole ring, forming hydroperoxides that degrade into NFK .

Hydrolysis

The formyl group of N-FT is susceptible to hydrolysis under acidic or basic conditions:

Reaction :

N-FT+H2O→DL-Tryptophan+Formic Acid

| Condition | Outcome |

|---|---|

| Acidic (HCl) | Complete hydrolysis in 2–4 hours |

| Basic (NaOH) | Rapid deprotection at 25°C |

Reduction Reactions

The indole ring can be reduced under catalytic hydrogenation:

Example :

N-FT+H2Pd/CThis compound (saturated)

-

Catalyst : Palladium on carbon (Pd/C).

-

Conditions : 1 atm H₂, room temperature.

Enzymatic Degradation in Metabolism

N-FT is metabolized through the kynurenine pathway:

| Enzyme | Role | Product |

|---|---|---|

| Formamidase | Hydrolyzes NFK to kynurenine | Kynurenine + Formic Acid |

| Kynurenine 3-Monooxygenase | Converts kynurenine to 3-hydroxykynurenine | Neuroactive metabolites |

Chemical Modifications in Drug Design

N-FT derivatives are synthesized for enzyme inhibition studies:

Key Modifications:

| Derivative | Biological Activity |

|---|---|

| 1-Methyl-N-FT | Competitive IDO1 inhibitor |

| 4-(2-Formamidobenzoyl)-butyric acid | Immunological probe for NFK detection |

Stability and Reactivity

Propiedades

IUPAC Name |

2-formamido-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEMLJPSSOJRHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936447 |

Source

|

| Record name | N-(Hydroxymethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16108-03-5 |

Source

|

| Record name | N-(Hydroxymethylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.